

# Spectroscopic Profile of 8-Bromonaphthalen-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: **8-Bromonaphthalen-2-ol**

Cat. No.: **B1269897**

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This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **8-Bromonaphthalen-2-ol**. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents the available mass spectrometry data, alongside a detailed analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on the parent molecule, 2-naphthol. This guide also outlines standardized experimental protocols for acquiring such data.

## Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **8-Bromonaphthalen-2-ol**.

## Mass Spectrometry (MS) Data

The mass spectrum of **8-Bromonaphthalen-2-ol** is characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of a bromine atom.

Parameter	Value (m/z)	Source
Molecular Ion [M]+	222	<a href="#">[1]</a>
[M+2]+	224	<a href="#">[1]</a>
Major Fragment	115	<a href="#">[1]</a>

Note: The presence of bromine (with isotopes  $79\text{Br}$  and  $81\text{Br}$  in nearly a 1:1 ratio) results in a characteristic M and M+2 pattern of approximately equal intensity.

## Predicted $^1\text{H}$ NMR Data (based on 2-Naphthol)

The  $^1\text{H}$  NMR spectrum of **8-Bromonaphthalen-2-ol** is expected to show signals in the aromatic region, with chemical shifts influenced by the hydroxyl and bromine substituents. The data for the parent compound, 2-naphthol, is provided as a reference. The introduction of a bromine atom at the C-8 position is expected to cause a downfield shift for the proton at C-7 due to its electron-withdrawing inductive effect.

Proton Assignment (2-Naphthol)	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-1	7.27	d
H-3	7.17	d
H-4	7.32	t
H-5	7.78	d
H-6	7.40	t
H-7	7.30	d
H-8	7.78	d
-OH	~5.0-6.0	br s

Prediction for **8-Bromonaphthalen-2-ol**: The proton at C-1 would likely experience a downfield shift. The remaining protons would also show altered chemical shifts and coupling constants due to the influence of the bromine atom.

## Predicted $^{13}\text{C}$ NMR Data (based on 2-Naphthol)

The  $^{13}\text{C}$  NMR spectrum of **8-Bromonaphthalen-2-ol** will display ten distinct signals for the ten carbon atoms in the naphthalene ring system. The carbon atom bearing the bromine (C-8) is expected to have a chemical shift in the range of 110-120 ppm. The chemical shifts of the parent compound, 2-naphthol, are listed below for comparison.[2]

Carbon Assignment (2-Naphthol)	Chemical Shift ( $\delta$ , ppm)
C-1	109.4
C-2	155.5
C-3	118.0
C-4	129.5
C-4a	128.0
C-5	126.4
C-6	123.6
C-7	127.6
C-8	128.7
C-8a	134.5

## Infrared (IR) Spectroscopy Data

While specific experimental IR data for **8-Bromonaphthalen-2-ol** is not readily available, the spectrum is expected to exhibit characteristic absorption bands for the O-H, C-O, aromatic C-H, and C=C functional groups. PubChem does indicate the availability of vapor phase IR spectra, though the data is not provided.[1]

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H stretch (phenol)	3600-3200 (broad)
C-O stretch (phenol)	1260-1180
Aromatic C-H stretch	3100-3000
Aromatic C=C stretch	1600-1450
C-Br stretch	680-500

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **8-Bromonaphthalen-2-ol**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
  - Ensure the sample height in the NMR tube is approximately 4-5 cm.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Program: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on sample concentration.

- Spectral Width: 0-12 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR,  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid **8-Bromonaphthalen-2-ol** sample directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

- Instrument Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
  - Identify and label the major absorption peaks.

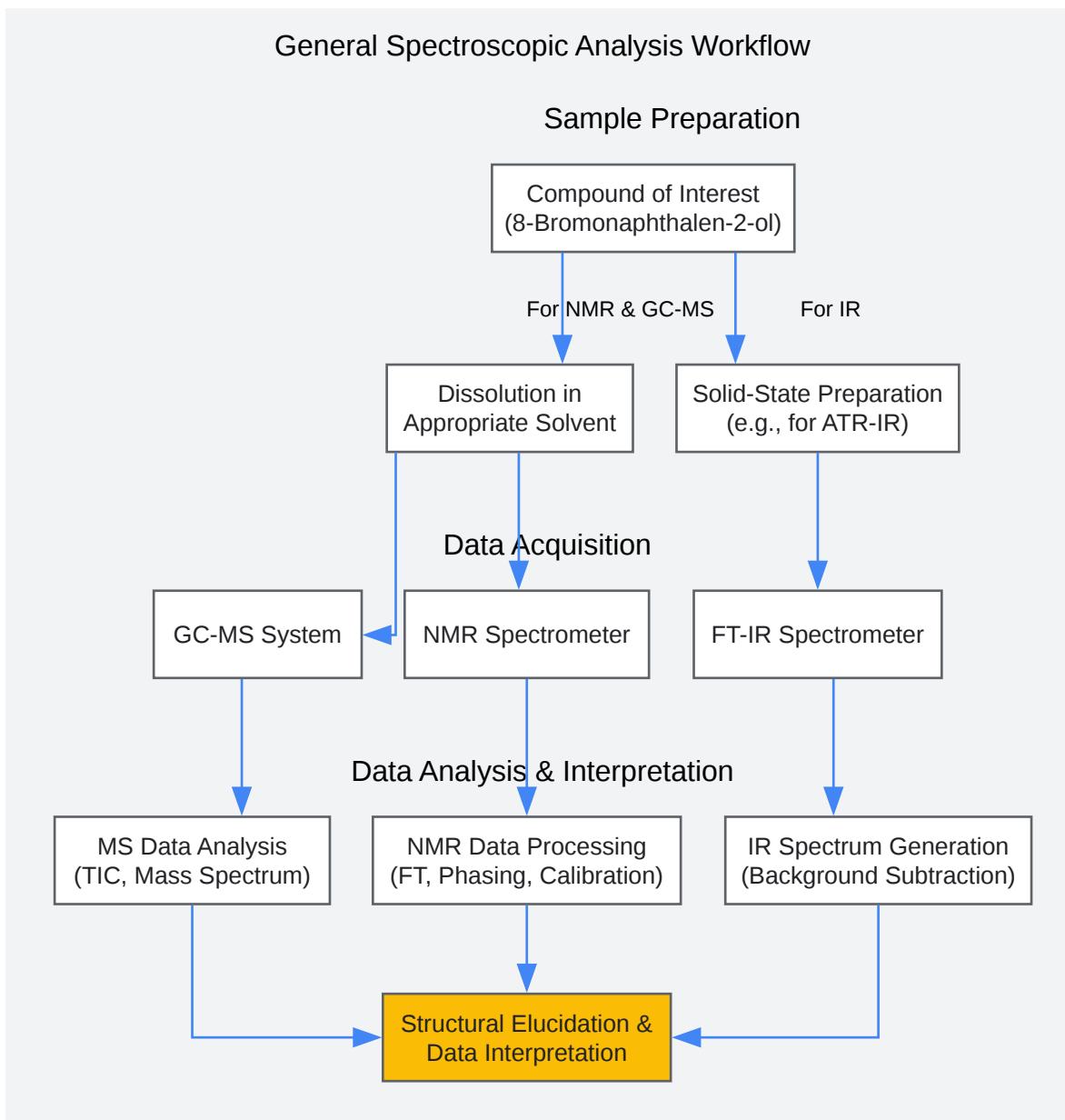
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of **8-Bromonaphthalen-2-ol** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
  - Injection Volume: 1  $\mu\text{L}$ .
  - Injector Temperature: 250-280 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 2 minutes.
    - Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

- Final hold: Hold at 280 °C for 5-10 minutes.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: 40-400 m/z.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Analysis:
  - Identify the peak corresponding to **8-Bromonaphthalen-2-ol** in the total ion chromatogram (TIC).
  - Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

## Visualizations

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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## References

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